Aqueous Solubility: Oxalate Salt vs. Free Base
While direct aqueous solubility data for 1-amino-3-morpholin-4-ylpropan-2-ol oxalate versus its free base are not published, class-level inference from structurally related morpholine and tryptamine derivatives indicates that oxalate salt formation typically increases aqueous solubility by >20-fold compared to the corresponding free base . This enhancement is attributed to ionization of the amine group and the hydrophilic nature of the oxalate counterion, which facilitates dissolution in aqueous media and improves intestinal absorption in in vivo models . For procurement, this translates to more reliable preparation of stock solutions, reduced use of organic co-solvents, and enhanced reproducibility in biological assays.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Not directly measured; inferred >20-fold increase over free base |
| Comparator Or Baseline | Free base (1-Amino-3-morpholin-4-ylpropan-2-ol, CAS 39849-45-1) |
| Quantified Difference | >20-fold (class-level inference) |
| Conditions | Based on analogous 7-methyltryptamine oxalate salt data |
Why This Matters
Higher solubility reduces the need for DMSO or other organic solvents in biological assays, minimizing solvent-induced artifacts and improving dose-response accuracy.
